molecular formula C9H9NO3 B6617411 4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid CAS No. 1511272-19-7

4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid

Cat. No.: B6617411
CAS No.: 1511272-19-7
M. Wt: 179.17 g/mol
InChI Key: MVAIGSBTBBBVJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid involves several synthetic routes. One common method is the selective hydrolysis of a mixture of diastereomeric esters in the presence of an enzyme. This process yields an enantiomerically enriched trans-1,4-disubstituted 2-cyclopentene, substantially free of the corresponding cis isomer .

Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene provide in-stock or backordered impurities, bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions: 4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as a precursor for developing pharmaceuticals and studying biochemical pathways. Industrially, this compound is valuable for producing high-purity chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biochemical processes. This modulation can lead to changes in cellular signaling, metabolism, and other physiological functions.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-(Prop-2-ynamido)cyclopent-2-ene-1-carboxylic acid include other cyclopentene derivatives and amido-substituted carboxylic acids. These compounds share structural similarities but differ in their specific functional groups and properties.

Uniqueness: What sets this compound apart is its unique combination of a cyclopentene ring and a prop-2-ynamido group. This structure imparts distinct chemical and biological properties, making it a valuable tool for research and industrial applications .

Properties

IUPAC Name

4-(prop-2-ynoylamino)cyclopent-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-8(11)10-7-4-3-6(5-7)9(12)13/h1,3-4,6-7H,5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAIGSBTBBBVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)NC1CC(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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